BS-181 hydrochloride

描述

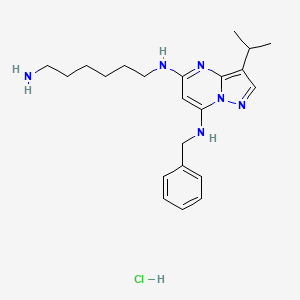

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIJWMOQODWNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BS-181 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

Executive Summary

BS-181 hydrochloride is a potent and highly selective, small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Developed through computer-aided drug design, this pyrazolo[1,5-α]pyrimidine-derived compound targets the core cellular machinery responsible for transcription and cell cycle control, processes that are frequently dysregulated in cancer.[2] Its mechanism of action involves the dual inhibition of transcriptional processes via phosphorylation of RNA Polymerase II and the disruption of the cell cycle, leading to G1 phase arrest and subsequent apoptosis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to the anti-neoplastic activity of this compound.

Core Mechanism: Selective Inhibition of the CDK7 Complex

CDK7 functions as a central regulatory kinase with two major roles. Firstly, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Secondly, CDK7 is a critical component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a necessary step for the initiation of transcription.

BS-181 exerts its primary effect by directly inhibiting the kinase activity of the CDK7/Cyclin H/MAT1 complex.[1] This inhibition prevents the phosphorylation of its key substrates, thereby disrupting both cell cycle progression and gene transcription, which are fundamental to cancer cell proliferation and survival.

References

An In-depth Technical Guide to the CDK7 Selectivity Profile of BS-181 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details its inhibitory activity against a panel of kinases, the methodologies used for these assessments, and the key signaling pathways affected by its mechanism of action.

Quantitative Selectivity Profile

This compound has been identified as a highly selective inhibitor of CDK7.[1][2][3][4] It demonstrates significantly greater potency for CDK7 compared to other members of the cyclin-dependent kinase family and other kinases.[1] The inhibitory activities, represented by half-maximal inhibitory concentration (IC50) values from cell-free assays, are summarized below.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7 | 21 | 1 |

| CDK2 | 880 | ~42x |

| CDK5 | 3,000 | ~143x |

| CDK9 | 4,200 | ~200x |

| CDK1 | 8,100 | ~386x |

| CDK4 | 33,000 | ~1571x |

| CDK6 | 47,000 | ~2238x |

Data compiled from multiple sources.[1][5][6][7]

BS-181 is over 40-fold more selective for CDK7 than for other CDKs such as CDK1, 2, 4, 5, 6, or 9.[1][2][3][4] Inhibition of other kinases from different classes is generally observed only at high micromolar concentrations (>10 µM).[1][7]

Experimental Protocols: In Vitro Kinase Assay

The determination of the IC50 values for this compound is typically performed using an in vitro kinase inhibition assay. The following protocol provides a representative methodology.

Objective: To measure the inhibitory activity of this compound on a specific kinase (e.g., CDK7).

Materials:

-

Purified recombinant kinase complex (e.g., CDK7/CycH/MAT1).[1][7]

-

Kinase-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK7).

-

This compound, serially diluted.

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a luciferase-based detection reagent.

-

Kinase reaction buffer.

-

Microtiter plates.

-

Apparatus for detecting the output signal (e.g., scintillation counter or luminometer).

Procedure:

-

Reaction Setup: A master mix is prepared containing the kinase reaction buffer, the purified kinase complex, and the specific substrate.

-

Inhibitor Addition: The master mix is dispensed into the wells of a microtiter plate. Subsequently, varying concentrations of this compound (and a vehicle control, e.g., DMSO) are added to the wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane which binds the phosphorylated substrate.

-

Signal Detection:

-

Luciferase-based Assay: For non-radioactive assays, the amount of remaining ATP is quantified using a luciferase/luciferin system. The light output is inversely proportional to the kinase activity.[1][7]

-

Radiometric Assay: For radioactive assays, the filter membranes are washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

CDK7 plays a dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2] As part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcription initiation.[1][2][5] BS-181 exerts its anticancer effects by inhibiting these functions.

Caption: Inhibition of CDK7 by BS-181 blocks cell cycle progression and transcription.

To establish the selectivity profile of an inhibitor like BS-181, its activity is tested against a broad panel of kinases. The general workflow for such a screening experiment is depicted below.

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Selleck Chemical LLC BS-181 HCl 10mg 1397219-81-6, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CDK | TargetMol [targetmol.com]

Downstream Targets of BS-181 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, inhibition of CDK7 by BS-181 initiates a cascade of downstream events, culminating in cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CDK7 inhibition.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step in the initiation of transcription.[1] Given its dual role in regulating cell cycle progression and transcription, CDK7 has emerged as an attractive target for anticancer drug development.[1]

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound identified as a highly selective inhibitor of CDK7. It exhibits significant anti-proliferative activity across a range of cancer cell types, including breast, lung, prostate, and colorectal cancers.[2] This guide will delve into the molecular mechanisms and downstream consequences of CDK7 inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary target, CDK7, as well as other kinases. Its anti-proliferative effects have been determined in various cancer cell lines. This data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Selectivity vs. CDK7 | Reference |

| CDK7 | 21 | - | |

| CDK2 | 880 | >40-fold | |

| CDK5 | 3000 | >140-fold | |

| CDK9 | 4200 | >200-fold |

This compound shows slight to no inhibition of CDK1, CDK4, and CDK6 at concentrations up to 3.0 µM.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BGC823 | Gastric Cancer | 17-22 | [3] |

| MKN28 | Gastric Cancer | 17-22 | [3] |

| SGC-7901 | Gastric Cancer | 17-22 | [3] |

| AGS | Gastric Cancer | 17-22 | [3] |

| MCF-7 | Breast Cancer | 15.1-20 | |

| Jurkat | T-cell Leukemia | 14.4 | [4] |

| Various | Colorectal, Lung, Prostate, Osteosarcoma | 11.5-37.3 | [2] |

Signaling Pathways and Downstream Effects

Inhibition of CDK7 by this compound perturbs two major cellular processes: cell cycle progression and apoptosis.

Induction of G0/G1 Cell Cycle Arrest

By inhibiting CDK7, BS-181 prevents the activation of downstream CDKs that are essential for cell cycle progression, leading to an arrest in the G0/G1 phase.[3][5] A key downstream effector in this pathway is Cyclin D1 , a critical regulator of the G1/S phase transition. Treatment with BS-181 leads to a significant downregulation of Cyclin D1 expression.[3]

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Treatment with BS-181 leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 .[3] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-3 , a key executioner caspase.[3]

Extrinsic Pathway: In some cell types, such as Jurkat T-cells, BS-181 has been shown to upregulate the expression of the death receptor DR5 and its ligand TRAIL .[4] This engagement of the extrinsic pathway also leads to the activation of caspases.

Furthermore, BS-181 treatment results in the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) , which normally functions to inhibit caspases.[3] The reduction of XIAP further sensitizes cells to apoptotic stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of this compound against CDK7.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant CDK7/CycH/MAT1 complex with a suitable substrate peptide and ATP.

-

Inhibitor Addition: Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a luciferase-based ATP detection reagent (e.g., PKLight assay) to each well.[5]

-

Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific downstream target proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-XIAP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Preparation: Treat cells with this compound, harvest, and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound effectively inhibits CDK7, leading to a cascade of downstream events that culminate in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells. The key downstream targets and pathways affected include the downregulation of Cyclin D1 and XIAP, and the modulation of the Bax/Bcl-2 ratio. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other CDK7 inhibitors. Understanding these downstream effects is crucial for the continued development of this class of compounds as potential cancer therapeutics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

BS-181 Hydrochloride-Induced Apoptosis: A Technical Guide

Executive Summary: BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its mechanism of action involves the direct inhibition of CDK7's kinase activity, which plays a crucial role in both cell cycle progression and transcriptional regulation. This inhibition leads to the suppression of phosphorylation of key substrates, including the C-terminal domain (CTD) of RNA polymerase II, culminating in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[1][3][4] This document provides a detailed technical overview of the apoptotic pathways modulated by BS-181, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in oncology and drug development.

Mechanism of Action

BS-181 is a pyrazolo[1,5-a] pyrimidine-derived compound developed through computer-aided drug design to specifically target CDK7.[3] CDK7 is a unique kinase that functions as a CDK-activating kinase (CAK) by phosphorylating other CDKs like CDK1 and CDK2, and also as a component of the general transcription factor TFIIH, where it phosphorylates the largest subunit of RNA polymerase II.[3] By inhibiting CDK7, BS-181 effectively disrupts these two fundamental cellular processes, making it an attractive target for anticancer therapy.

Kinase Selectivity

BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases. It is over 40-fold more selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9.[1] This selectivity minimizes off-target effects that have been a limitation for previous generations of broader-spectrum CDK inhibitors.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | 1x |

| CDK2 | 880 | ~42x |

| CDK5 | 3,000 | ~143x |

| CDK9 | 4,200 | ~200x |

| CDK1, CDK4, CDK6 | >3,000 | >143x |

| Table 1: In vitro kinase inhibitory activity of BS-181. Data compiled from multiple sources.[1][2][4] |

Induction of Apoptosis Pathways

BS-181 induces apoptosis through the modulation of both the intrinsic (mitochondrial) and, in certain cell types, the extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Pathway

In most cancer cell types studied, including gastric and breast cancer, BS-181 triggers the intrinsic apoptotic pathway.[3][5] This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Key Molecular Events:

-

Downregulation of Anti-Apoptotic Proteins: Treatment with BS-181 leads to a significant reduction in the expression of key survival proteins, including Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[3][5]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increased expression of pro-apoptotic proteins like Bax and the executioner caspase, Caspase-3.[3][5]

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the activation of BAK, promoting mitochondrial outer membrane permeabilization (MOMP), loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c into the cytosol.[6][7][8]

-

Caspase Cascade Activation: Released cytochrome c triggers the activation of Caspase-9, which in turn activates Caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The pro-apoptotic effects of BS-181 can be nullified by the overexpression of BCL-2, confirming the critical role of the BCL-2-sensitive mitochondrial pathway.[6][8]

The Extrinsic (Death Receptor) Pathway

In human T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, BS-181 has been shown to primarily activate the extrinsic apoptosis pathway, which then signals to the intrinsic pathway.[6][7]

Key Molecular Events:

-

Death Receptor Upregulation: BS-181 treatment increases the expression of the death receptor DR5 and its ligand TRAIL.[6][7][8]

-

DISC Formation: This upregulation facilitates the formation of the Death-Inducing Signaling Complex (DISC), involving the recruitment of the FADD adaptor protein.

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated. This activation is enhanced by the BS-181-induced downregulation of c-FLIP, a Caspase-8 inhibitor.[6][7]

-

Crosstalk with Intrinsic Pathway: Active Caspase-8 cleaves BID into its truncated form, tBID. tBID then translocates to the mitochondria to activate BAX/BAK, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[6][7]

Cell Cycle Arrest

A primary consequence of CDK7 inhibition by BS-181 is the induction of cell cycle arrest, predominantly in the G0/G1 phase.[2][3] This prevents cancer cells from progressing into the S (synthesis) and G2/M (mitosis) phases. This G1 arrest is associated with the downregulation of Cyclin D1, a key regulator of the G1-S transition.[2][3][5] At lower concentrations, BS-181 primarily causes cell cycle arrest, while at higher concentrations, it leads to a significant increase in the sub-G1 population, which is indicative of apoptotic cell death.[2]

Anti-Tumor Activity

BS-181 has demonstrated significant anti-proliferative activity across a range of cancer cell lines both in vitro and in vivo.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) for cell growth varies by cancer type, but consistently falls within the low micromolar range.

| Cell Line Type | Cancer Type | IC50 Range (µM) |

| Various | Breast, Lung, Prostate, Colorectal | 11.5 - 37.0 |

| MKN28, SGC-7901, AGS, BGC823 | Gastric | 17.0 - 22.0 |

| Jurkat T (JT/Neo) | T-cell Leukemia | 14.4 |

| RGM-1 (Normal) | Gastric Epithelial | 6.5 |

| Table 2: In vitro anti-proliferative activity of BS-181. Data compiled from multiple sources.[1][3][4][6] |

Key Experimental Methodologies

The following protocols are representative of the methods used to elucidate the apoptotic pathway of BS-181.

Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Seed cells (e.g., MCF-7, BGC823) in 6-well plates and allow them to adhere overnight. Treat with various concentrations of BS-181 (e.g., 0-50 µM) or DMSO as a vehicle control for 24-48 hours.[1][3]

-

Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[1]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

-

Cell Treatment & Harvesting: Treat and harvest cells as described in section 5.1.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[1][3]

Western Blot Analysis

-

Protein Extraction: Following treatment with BS-181, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, XIAP, p-RNA Pol II) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a selective CDK7 inhibitor that effectively suppresses cancer cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis.[3][9] Its pro-apoptotic mechanism is robust, involving the modulation of both the intrinsic and extrinsic pathways by altering the expression of key regulatory proteins such as the Bcl-2 family, XIAP, and components of the death receptor pathway.[3][6] The detailed understanding of these pathways underscores the potential of BS-181 as a targeted therapeutic agent for various malignancies, including gastric cancer and T-cell leukemia.[3][5][7] Further research and clinical investigation are warranted to fully realize its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancertools.org [cancertools.org]

- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of BS-181 Hydrochloride: A Selective CDK7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical enzyme involved in the regulation of the cell cycle and transcription. Its discovery has paved the way for novel therapeutic strategies in oncology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative inhibitory activity. Furthermore, the core signaling pathway of CDK7 and the mechanism of action of BS-181 are visually represented to facilitate a deeper understanding of its biological function.

Discovery and Mechanism of Action

This compound was identified as a selective inhibitor of CDK7, displaying significantly greater potency for CDK7 over other cyclin-dependent kinases.[1][2] It is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor.[3] The primary mechanism of action of BS-181 involves the inhibition of the kinase activity of the CDK7/Cyclin H/MAT1 complex.[2] This complex, also known as the CDK-activating kinase (CAK), is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.

Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 and 7 residues.[2] This phosphorylation is a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, BS-181 disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process centered around the construction of the pyrazolo[1,5-a]pyrimidine core. While a specific detailed protocol for BS-181 is not publicly available, a general and plausible synthetic route can be constructed based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5,7-dichloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine

A mixture of 3-amino-5-isopropylpyrazole and diethyl malonate is heated in the presence of a base such as sodium ethoxide to yield 3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine-5,7-diol. The resulting diol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give 5,7-dichloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidine.

Step 2: Selective Amination at C7

The 5,7-dichloro intermediate is subjected to a selective nucleophilic aromatic substitution reaction. Treatment with benzylamine at a controlled temperature allows for the selective replacement of the chlorine atom at the more reactive C7 position, yielding N-(phenylmethyl)-5-chloro-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Step 3: Amination at C5

The remaining chlorine atom at the C5 position is then displaced by reacting the product from Step 2 with a large excess of N-Boc-1,6-diaminohexane. This reaction is typically carried out at an elevated temperature in a suitable solvent like dimethylformamide (DMF).

Step 4: Deprotection and Salt Formation

The Boc-protecting group is removed from the diamine side chain using acidic conditions, such as treatment with hydrochloric acid in an appropriate solvent like dioxane or methanol. This step also facilitates the formation of the hydrochloride salt of the final compound, BS-181.

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to obtain this compound of high purity.

Quantitative Data

This compound exhibits high selectivity for CDK7. The following tables summarize its inhibitory activity against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of BS-181

| Kinase | IC₅₀ (nM) |

| CDK7 | 21[1][2] |

| CDK1 | >3000[2] |

| CDK2 | 880[2] |

| CDK4 | >3000[2] |

| CDK5 | 3000[3] |

| CDK6 | >3000[2] |

| CDK9 | 4200[3] |

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.1 - 20[3] |

| HCT116 | Colorectal Cancer | 11.5 - 15.3[3] |

| A549 | Lung Cancer | ~25 |

| PC3 | Prostate Cancer | ~30 |

| U2OS | Osteosarcoma | 11.5 - 37.3[3][4] |

Experimental Protocols

4.1. In Vitro CDK7 Kinase Assay

This assay measures the ability of BS-181 to inhibit the phosphorylation of a substrate by the CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration close to the Kₘ for CDK7)

-

CDK7 substrate (e.g., a peptide containing the consensus phosphorylation sequence)

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme to each well.

-

Add the serially diluted BS-181 or DMSO (vehicle control) to the wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cell-Based Assay for RNA Polymerase II Phosphorylation

This assay determines the effect of BS-181 on the phosphorylation of the C-terminal domain of RNA Polymerase II in cells.

Materials:

-

MCF-7 cells (or other relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAPII (Ser5), anti-phospho-RNAPII (Ser7), and anti-total-RNAPII

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII.

4.3. In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of BS-181 in a mouse model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MCF-7 cells

-

Matrigel

-

17β-Estradiol pellets (for estrogen-dependent tumors like MCF-7)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of MCF-7 tumors.

-

A day later, inject a suspension of MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 or 20 mg/kg) or the vehicle solution to the mice daily via intraperitoneal injection.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a pre-determined treatment period (e.g., 14-21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

Caption: CDK7 Signaling Pathway and Inhibition by BS-181 HCl.

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Dual Role of CDK7 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator in the landscape of cancer biology due to its dual function in controlling both cell cycle progression and gene transcription.[1] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 occupies a central node in pathways that are frequently dysregulated in cancer.[2][3] Its overexpression is a common feature across a spectrum of malignancies and often correlates with aggressive tumor phenotypes and poor clinical outcomes.[4][5] This technical guide provides an in-depth exploration of the biological functions of CDK7 in cancer progression, detailing its molecular mechanisms, associated signaling pathways, and the therapeutic rationale for its inhibition. We further present a compilation of quantitative data on CDK7 expression and inhibitor efficacy, alongside detailed experimental protocols for key assays used in its study.

The Core Functions of CDK7: A Dichotomy in Cancer Proliferation

CDK7's central role in oncology stems from its involvement in two fundamental cellular processes: cell cycle control and transcriptional regulation.[1][6] This dual functionality makes it an attractive therapeutic target, as its inhibition can simultaneously arrest cancer cell proliferation and disrupt the transcriptional programs essential for tumor growth and survival.[1]

CDK7 as a Master Regulator of the Cell Cycle

As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][7] This T-loop phosphorylation is a prerequisite for their kinase activity, which in turn drives the orderly progression through the different phases of the cell cycle.[7]

The process begins with the activation of CDK4 and CDK6 in response to mitogenic signals, leading to the phosphorylation of the retinoblastoma (Rb) protein.[7] This event marks the full commitment to the cell cycle at the restriction point.[7] Subsequently, CDK7-mediated activation of CDK2 is crucial for the G1 to S phase transition.[8] Finally, the activation of CDK1 by CDK7 is required for entry into mitosis.[7] In cancer, where the cell cycle machinery is often hyperactive, the reliance on CDK7 for the activation of these downstream CDKs is heightened.

CDK7's Pivotal Role in Transcriptional Regulation

Beyond its cell cycle duties, CDK7 is a core component of the general transcription factor TFIIH.[3] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) residues.[4][9] This phosphorylation is a critical step for the initiation of transcription, allowing RNAPII to escape the promoter and begin productive elongation.[8][9]

Cancer cells are often characterized by a high demand for transcription to sustain their rapid growth and proliferation.[1] They frequently exhibit "transcriptional addiction," a heightened dependence on the continuous expression of oncogenes and survival-promoting genes.[10] Many of these genes are driven by super-enhancers, which are particularly sensitive to perturbations in the transcriptional machinery.[9] By inhibiting CDK7, the transcription of these key oncogenic drivers, such as MYC and RUNX1, can be selectively suppressed, leading to anti-tumor effects.[2][9]

CDK7-Associated Signaling Pathways in Cancer

The oncogenic functions of CDK7 are executed through its integration into broader signaling networks that govern cell fate. Understanding these pathways is crucial for identifying potential combination therapies and mechanisms of resistance.

Cell Cycle Control Pathway

The signaling cascade initiated by CDK7 in cell cycle regulation is a linear progression of phosphorylation events. This pathway underscores the hierarchical control CDK7 exerts over cell division.

Transcriptional Regulation Pathway

In transcription, CDK7 acts within the multi-protein TFIIH complex to initiate gene expression. This diagram illustrates the key steps leading to transcriptional activation.

References

- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CDK7 is a prognostic biomarker for non-small cell lung cancer [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 | Cancer Genetics Web [cancerindex.org]

BS-181 Hydrochloride: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 hydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical node in the regulation of both the cell cycle and transcription, making it a compelling target for anti-cancer therapeutics.[2] Overexpression of CDK7 is a common feature in a variety of solid tumors, correlating with poor prognosis and making its inhibition a promising strategy for cancer treatment.[2] This technical guide provides an in-depth overview of the preclinical validation of this compound as a therapeutic agent for solid tumors. It covers the molecule's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for target validation.

Introduction: The Rationale for Targeting CDK7

Cyclin-Dependent Kinase 7 (CDK7) acts as a master regulator of two fundamental cellular processes: cell cycle progression and gene transcription. It is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation of transcription.[3]

In many cancers, there is a dependency on high levels of transcriptional activity to maintain the malignant phenotype. By inhibiting CDK7, it is possible to simultaneously arrest the cell cycle and disrupt the transcriptional machinery that drives tumor growth. This compound has emerged as a valuable tool compound and potential therapeutic agent due to its high selectivity for CDK7.

Mechanism of Action of this compound

This compound is a pyrazolo[1,5-a]pyrimidine-based compound that functions as an ATP-competitive inhibitor of CDK7.[2] It exhibits high selectivity for CDK7 over other CDKs, which is a key attribute for minimizing off-target effects. The primary mechanism of action of this compound in cancer cells involves:

-

Inhibition of Cell Cycle Progression: By inhibiting the CAK activity of CDK7, BS-181 prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to a G1 cell cycle arrest.[4]

-

Disruption of Transcription: BS-181 inhibits the phosphorylation of the RNA polymerase II CTD, which is critical for the transcription of many genes, including those that promote cell growth and survival.[3][2]

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition lead to programmed cell death (apoptosis) in cancer cells.[5][6]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Inhibition of CDK7 by this compound disrupts both cell cycle progression and transcriptional regulation.

Preclinical Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | 1x |

| CDK2 | 880 | >40x |

| CDK1 | >3000 | >140x |

| CDK4 | >3000 | >140x |

| CDK5 | 3000 | ~143x |

| CDK6 | >3000 | >140x |

| CDK9 | 4200 | 200x |

Data compiled from multiple sources.[3][7]

Table 2: Anti-proliferative Activity of BS-181 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.1 - 20 |

| HCT116 | Colorectal Cancer | 11.5 - 15.3 |

| A549 | Lung Cancer | ~25 |

| U2OS | Osteosarcoma | ~37.3 |

| LNCaP | Prostate Cancer | ~20 |

| HepG2 | Liver Cancer | ~30 |

Data represents a range from multiple studies after 72 hours of treatment.[3][7]

Table 3: In Vivo Efficacy of BS-181 in a Breast Cancer Xenograft Model

| Animal Model | Tumor Type | Treatment | Dosing | Tumor Growth Inhibition |

| Nude Mice | MCF-7 Xenograft | BS-181 HCl | 10 mg/kg/day (i.p.) | 25% |

| Nude Mice | MCF-7 Xenograft | BS-181 HCl | 20 mg/kg/day (i.p.) | 50% |

Treatment duration was 2 weeks.[2]

Experimental Protocols for Target Validation

The following are detailed protocols for key experiments used to validate the targeting of CDK7 by this compound in solid tumor models.

In Vitro Kinase Assay

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of CDK7 kinase activity.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase substrate (e.g., GST-CDK2)

-

ATP

-

This compound

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II, in whole-cell lysates.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-total-RNAPII, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phospho-protein signal to the total protein and a loading control (e.g., GAPDH).

-

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Below is a diagram illustrating a typical experimental workflow for target validation.

Caption: A generalized workflow for the preclinical validation of a targeted anti-cancer agent like BS-181.

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. While other CDK7 inhibitors are currently in various phases of clinical development for the treatment of solid tumors, the clinical trajectory of this compound remains undisclosed.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]

- 7. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for BS-181 Hydrochloride In Vitro Kinase Assay

Introduction

BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 plays a crucial role in the regulation of the cell cycle and transcription.[4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a subunit of the general transcription factor TFIIH.[4] Dysregulation of CDK7 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] BS-181 has demonstrated anti-proliferative activity in a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][4][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against CDK7.

Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[5] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of CDK7. This inhibition leads to a downstream blockade of phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II, which ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][4]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | - |

| CDK2 | 880 | >40-fold |

| CDK5 | 3000 | >140-fold |

| CDK9 | 4200 | >200-fold |

| CDK1, CDK4, CDK6 | >3000 | >140-fold |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources.[1][4][6]

Experimental Protocols

In Vitro CDK7 Kinase Assay Protocol

This protocol is designed to measure the inhibitory effect of this compound on CDK7 activity in a cell-free system. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by CDK7. A common method involves the use of a luciferase-based ATP detection reagent.

Materials and Reagents:

-

Recombinant human CDK7/CycH/MAT1 complex

-

This compound (dissolved in DMSO)

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)

-

ADP-Glo™ Kinase Assay Kit (or similar luciferase-based ATP detection kit)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 1 µM down to low nanomolar concentrations.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

-

Add 10 µL of a solution containing the recombinant CDK7/CycH/MAT1 complex and the kinase substrate in kinase buffer. The final concentration of the kinase and substrate should be optimized based on the specific activity of the enzyme.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Start the kinase reaction by adding 10 µL of ATP solution (in kinase buffer) to each well. The final ATP concentration should be close to its Km value for CDK7.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). The incubation time should be within the linear range of the reaction.

-

-

ATP Detection:

-

Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for the time specified in the kit's protocol (typically around 40-50 minutes).

-

Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualization

References

- 1. selleckchem.com [selleckchem.com]

- 2. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: BS-181 Hydrochloride in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the cell cycle machinery and transcription, making it an attractive target for anti-cancer drug development.[5][6][7] Elevated expression of CDK7 has been observed in various malignancies, including breast cancer, and is often associated with poor clinical outcomes.[6] this compound exerts its anti-tumor effects by promoting cell cycle arrest and inducing apoptosis in cancer cells.[1][3][5][7] These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research.

Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7, with a reported IC50 of 21 nM in cell-free assays.[1][2][3][4][7] Its selectivity for CDK7 is significantly higher than for other CDKs, such as CDK1, 2, 4, 5, 6, and 9.[1][2][3][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[7] By inhibiting CDK7, BS-181 disrupts the cell cycle progression.[1][5]

Furthermore, CDK7 is a subunit of the general transcription factor TFIIH.[7] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step in transcription initiation.[1][2][5] Inhibition of this function by BS-181 leads to transcriptional stress and contributes to the induction of apoptosis. In breast cancer cells, such as MCF-7, BS-181 has been shown to inhibit the phosphorylation of RNA polymerase II CTD, leading to cell cycle arrest and apoptosis.[1][5][7]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| CDK7 IC50 (cell-free) | N/A | 21 nM | [1][2][3][4][7] |

| CDK2 IC50 (cell-free) | N/A | 880 nM | [1][2][3][7] |

| CDK5 IC50 (cell-free) | N/A | 3000 nM | [2][3][4] |

| CDK9 IC50 (cell-free) | N/A | 4200 nM | [2][3][4] |

| Growth Inhibition IC50 | Breast Cancer Cell Lines | 15.1 µM - 20 µM | [2][3] |

| Growth Inhibition IC50 | MCF-7 | 11.5 - 37 µM (range across various cancer types) | [1][5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: BS-181 HCl inhibits CDK7, leading to G1 cell cycle arrest and apoptosis.

Caption: General experimental workflow for studying BS-181 HCl in breast cancer cells.

Caption: Logical flow of BS-181 HCl's effects leading to apoptosis.

Experimental Protocols

A. Cell Culture and this compound Preparation

-

Cell Lines:

-

MCF-7 (ER-positive human breast adenocarcinoma cell line)

-

MDA-MB-231 (Triple-negative human breast adenocarcinoma cell line)

-

T-47D (ER-positive human ductal breast carcinoma cell line)

-

-

Culture Media:

-

Recommended media for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Preparation:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

-

B. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[2][3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status following treatment with this compound.

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 4-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

D. Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

-

Cell Treatment: Treat cells with this compound (e.g., 0-50 µM) for 24 hours.[1][2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population and a decrease in the S and G2/M populations are indicative of G1 arrest.[2]

E. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound for 24 hours.[1]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound is a valuable tool for investigating the role of CDK7 in breast cancer. Its ability to induce cell cycle arrest and apoptosis makes it a compound of interest for anti-cancer research. The protocols outlined above provide a framework for studying the effects of this compound on breast cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cancertools.org [cancertools.org]

- 6. researchgate.net [researchgate.net]

- 7. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

Application Notes and Protocols: Response of Colorectal Cancer Cell Lines to BS-181 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, on colorectal cancer (CRC) cell lines. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of its anti-cancer properties.

Introduction

This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[1][2][3] Inhibition of CDK7 has emerged as a promising therapeutic strategy in oncology. In colorectal cancer, BS-181 has demonstrated anti-proliferative activity by inducing cell cycle arrest and apoptosis.[1][3] These notes summarize the quantitative effects of BS-181 on CRC cell lines and provide detailed methodologies for assessing its biological impact.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in colorectal cancer cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) |

| Colorectal Cancer Cell Lines (Range) | 11.5 - 15.3 | 72 |

Data sourced from MedchemExpress.[1][3]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Parameter | Observation | Concentration Range | Exposure Time (hours) |

| Cell Cycle | Increase in G1 phase population, reduction in S and G2/M phases | Low concentrations | 24 |

| Apoptosis | Accumulation of cells in sub-G1 phase | Higher concentrations | 24 |

Observations are based on studies in various cancer cell lines, including colorectal cancer.[1][3]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of CDK7, which subsequently impacts cell cycle progression and apoptosis.

Caption: Inhibition of CDK7 by this compound disrupts cell cycle progression and induces apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule in many cancers, including colorectal cancer, where its activation is associated with proliferation and survival. While direct inhibition of STAT3 by BS-181 in CRC is not fully established, targeting STAT3 signaling is a recognized anti-cancer strategy.

Caption: Overview of the canonical STAT3 signaling pathway in cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, SW480, HT-29)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in colorectal cancer cells treated with this compound.

Materials:

-

Colorectal cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed colorectal cancer cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins (e.g., CDK7, p-STAT3, Cyclin D1, Bcl-2, Bax, Caspase-3) in colorectal cancer cells treated with this compound.

Materials:

-

Colorectal cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion